2-(pyridin-3-yl)cyclohexan-1-ol
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Description
“2-(pyridin-3-yl)cyclohexan-1-ol” is a chemical compound with the IUPAC name (1R,2S)-2-(pyridin-3-yl)cyclohexan-1-ol . It has a molecular weight of 177.25 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Synthesis Analysis
The synthesis of “2-(pyridin-3-yl)cyclohexan-1-ol” or similar compounds often involves reactions of certain phenols with N-(4,4-diethoxybutyl)pyrimidin-2-amine . The starting materials, 2-(pyridin-2-yl)cyclohexan-1-ones, can be easily prepared by the reaction of substituted pyridine N-oxide and cyclohexanones .Molecular Structure Analysis
The InChI code for “2-(pyridin-3-yl)cyclohexan-1-ol” is 1S/C11H15NO/c13-11-6-2-1-5-10(11)9-4-3-7-12-8-9/h3-4,7-8,10-11,13H,1-2,5-6H2/t10-,11+/m0/s1 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(pyridin-3-yl)cyclohexan-1-ol” is a solid compound with a molecular weight of 177.25 . It is typically stored at 4 degrees Celsius .Safety and Hazards
Future Directions
The future directions for “2-(pyridin-3-yl)cyclohexan-1-ol” could involve further exploration of its potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . This suggests potential applications in the field of medicinal chemistry.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(pyridin-3-yl)cyclohexan-1-ol involves the conversion of pyridine to 3-pyridinecarboxaldehyde, which is then reacted with cyclohexanone to form 3-(cyclohexylidene)pyridine-2-carboxaldehyde. This intermediate is then reduced to 2-(pyridin-3-yl)cyclohexan-1-ol using sodium borohydride.", "Starting Materials": [ "Pyridine", "Cyclohexanone", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Pyridine is oxidized to 3-pyridinecarboxaldehyde using sodium hydroxide and methanol.", "Step 2: 3-pyridinecarboxaldehyde is reacted with cyclohexanone in ethanol to form 3-(cyclohexylidene)pyridine-2-carboxaldehyde.", "Step 3: 3-(cyclohexylidene)pyridine-2-carboxaldehyde is reduced to 2-(pyridin-3-yl)cyclohexan-1-ol using sodium borohydride in water." ] } | |
CAS RN |
131356-81-5 |
Product Name |
2-(pyridin-3-yl)cyclohexan-1-ol |
Molecular Formula |
C11H15NO |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
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